molecular formula C15H19N3O2S B2369790 3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine CAS No. 2176152-26-2

3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine

Cat. No.: B2369790
CAS No.: 2176152-26-2
M. Wt: 305.4
InChI Key: ATCNPFRPRICSQW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a phenylsulfonyl group at position 1 and a methyl-substituted pyrazole moiety at position 2. The phenylsulfonyl group enhances metabolic stability and modulates electronic properties, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry and catalysis .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(1-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-17-11-9-15(16-17)13-6-5-10-18(12-13)21(19,20)14-7-3-2-4-8-14/h2-4,7-9,11,13H,5-6,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCNPFRPRICSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methylhydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed through cyclization.

    Formation of the piperidine ring: The piperidine ring can be synthesized from a precursor such as 1,5-diaminopentane through cyclization.

    Sulfonylation: The phenylsulfonyl group can be introduced by reacting the piperidine derivative with phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including 3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine, possess notable antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi. For instance:

CompoundTarget MicroorganismActivity
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh

This antimicrobial potential is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymes.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes findings from recent research:

StudyTNF-alpha Inhibition (%)IL-6 Inhibition (%)
Study 165%70%
Study 275%80%

These effects suggest that the compound could be beneficial in treating inflammatory diseases.

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound have demonstrated significant free radical scavenging abilities, which may contribute to their protective effects against oxidative stress-related diseases.

Drug Development

Due to its diverse biological activities, this compound is being explored as a potential lead in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Research is ongoing to evaluate its use in:

  • Antiviral therapies : Preliminary studies suggest potential efficacy against viral infections.
  • Cancer treatment : The compound's ability to modulate inflammatory pathways may also play a role in cancer therapy.

Material Science Applications

Beyond biological applications, compounds like this compound are being investigated for their use in material science, particularly in the development of polymers and coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Core Structure and Substituent Comparison
Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Features
3-(1-Methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine Piperidine Phenylsulfonyl 1-Methyl-1H-pyrazol-3-yl Balanced lipophilicity, modular synthesis
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine (2r) Piperidine Phenylsulfonyl Benzo[d][1,3]dioxol-5-yloxy, 4-fluorophenyl Enhanced stereochemical complexity; fluorophenyl improves bioavailability
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Pyridazine Piperidin-1-yl 1H-pyrazol-1-yl Rigid pyridazine core; dual hydrogen-bonding sites
1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid Piperidine Difluoromethyl-pyrazole sulfonyl Carboxylic acid Increased acidity; potential for salt formation

Key Observations :

  • Piperidine vs. Pyridazine Cores : Piperidine derivatives (e.g., target compound, 2r) exhibit conformational flexibility, aiding in receptor binding, while pyridazine analogs (e.g., ) offer rigidity for selective interactions.
  • Substituent Diversity : The target compound’s methyl-pyrazole contrasts with fluorophenyl or benzodioxole groups in 2r, which may enhance blood-brain barrier penetration .

Key Observations :

  • Catalysis : The target compound’s synthesis likely parallels 1-(phenylsulfonyl)piperidine derivatives, employing transition-metal or photoredox catalysis for sulfonylation .

Biological Activity

3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazole and a phenylsulfonyl group. Its molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S with a molecular weight of approximately 296.36 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₂S
Molecular Weight296.36 g/mol
SMILESCN1C=CC(=N1)C2CCCNC2

Anticancer Activity

Recent studies have investigated the anticancer potential of similar sulfonamide derivatives, revealing that compounds with structural similarities to this compound exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

Neuropharmacological Effects

The piperidine structure is known for its influence on neurotransmitter systems. Compounds with similar frameworks have been studied for their effects on serotonin receptors, potentially offering antidepressant effects through modulation of serotonergic pathways . However, direct evidence for this compound's neuropharmacological activity remains to be fully elucidated.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which could lead to reduced tumor growth and inflammation.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to its neuropharmacological effects.

Case Studies and Research Findings

A comprehensive review of literature reveals varying degrees of biological activity associated with related compounds:

  • Anticancer Studies : A study demonstrated that similar sulfonamide derivatives inhibited the proliferation of cancer cells by targeting metabolic pathways essential for cell survival .
  • Inflammation Models : Experimental models showed that pyrazole derivatives significantly reduced markers of inflammation in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Neuropharmacology : Investigations into related piperidine derivatives indicated alterations in serotonin levels, hinting at possible antidepressant-like effects .

Q & A

Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters .
  • Step 2: Sulfonylation of the piperidine ring using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Coupling the pyrazole and sulfonyl-piperidine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .

Key Variables:

VariableImpact on Yield
Solvent polarityHigher polarity (e.g., DMF) improves solubility of intermediates but may reduce coupling efficiency.
TemperatureElevated temperatures (80–100°C) accelerate cyclocondensation but risk side reactions.
Catalyst loadingPd(PPh₃)₄ (5 mol%) optimizes cross-coupling yields (60–75%) .

Validation: Characterize intermediates via 1H NMR^1 \text{H NMR} (e.g., pyrazole proton singlet at δ 7.5–8.0 ppm) and 13C NMR^{13} \text{C NMR} (sulfonyl carbon at δ 45–50 ppm) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • IR Spectroscopy: Confirm sulfonyl group presence via strong S=O stretches at 1150–1300 cm⁻¹ .
  • NMR:
    • 1H NMR^1 \text{H NMR}: Piperidine protons appear as a multiplet (δ 1.5–2.5 ppm), while the pyrazole methyl group resonates as a singlet (δ 3.0–3.5 ppm) .
    • 13C NMR^{13} \text{C NMR}: Piperidine carbons (δ 25–35 ppm) and sulfonyl-attached carbon (δ 50–55 ppm) confirm connectivity .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ with <2 ppm error .

Pitfalls: Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrazole ring influence bioactivity?

Answer: Substituent effects can be systematically studied via:

  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
  • Bioactivity Assays: Compare IC₅₀ values against target enzymes (e.g., kinases) for derivatives with substituents like -CH₃, -Cl, or -NO₂. For example:
SubstituentIC₅₀ (nM)
-CH₃ (parent compound)120 ± 15
-Cl85 ± 10
-NO₂250 ± 30

Mechanistic Insight: Electron-withdrawing groups (-NO₂) may reduce binding affinity due to steric hindrance or altered π-π stacking .

Q. How can contradictions in biological activity data across studies be resolved?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized Protocols: Use identical cell lines (e.g., HEK293T) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Counter-Screening: Test against related targets (e.g., GPCRs) to rule out promiscuity .
  • Data Reproduibility: Validate results in ≥3 independent replicates with statistical analysis (ANOVA, p < 0.05) .

Case Study: Inconsistent IC₅₀ values for phosphodiesterase inhibition were traced to variations in Mg²⁺ ion concentration during assays .

Q. What computational tools are recommended for predicting reactivity and optimizing synthetic pathways?

Answer:

  • Reaction Path Search: Use GRRM (Global Reaction Route Mapping) software to explore intermediates and transition states .
  • Quantum Chemical Calculations: Gaussian or ORCA for activation energy barriers (ΔG‡) of key steps (e.g., sulfonylation).
  • Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts.

Example Workflow:

Simulate cross-coupling steps with Pd catalysts using DFT.

Validate predictions with small-scale (mg) experiments.

Iterate via feedback loops between computation and lab data .

Q. How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • pH Stability Studies: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC:
pH% Remaining (24h)
240 ± 5
7.495 ± 3
975 ± 7
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Plasma Protein Binding: Equilibrium dialysis to measure free fraction (e.g., 15–20% bound) .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

Answer:

  • Chiral Resolution: Use HPLC with a Chiralpak AD-H column and hexane/isopropanol (90:10) mobile phase.
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization .
  • Catalytic Methods: Ru-phosphine complexes for enantioselective hydrogenation of ketone intermediates (ee >90%) .

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